molecular formula C24H22N4O2S2 B2534272 2-(methylsulfonyl)-1'-phenyl-3'-(thiophen-2-yl)-5-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole CAS No. 876942-66-4

2-(methylsulfonyl)-1'-phenyl-3'-(thiophen-2-yl)-5-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole

Cat. No.: B2534272
CAS No.: 876942-66-4
M. Wt: 462.59
InChI Key: OTJHVNGVJRNIPL-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a bipyrazole core substituted with methylsulfonyl, phenyl, thiophen-2-yl, and p-tolyl groups. The methylsulfonyl group is a critical functional moiety, often associated with enhanced metabolic stability and binding affinity in therapeutic agents . The compound’s molecular formula is C24H22N4O2S2, with a molecular weight of 478.6 g/mol (based on a related structure in ). Its SMILES notation is CC1=CC=C(C=C1)C2=NN(S(=O)(=O)C)C(C3=CN(C4=CC=CS4)C=N3)C2, reflecting the dihydrobipyrazole core and substituent arrangement .

Properties

IUPAC Name

4-[5-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-1-phenyl-3-thiophen-2-ylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2S2/c1-17-10-12-18(13-11-17)21-15-22(28(25-21)32(2,29)30)20-16-27(19-7-4-3-5-8-19)26-24(20)23-9-6-14-31-23/h3-14,16,22H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJHVNGVJRNIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazone Cyclocondensation

A widely adopted method involves the reaction of hydrazino-pyrazole derivatives with α,β-unsaturated ketones or esters. For instance, 3-hydrazino-5-methylpyrazole reacts with acetylacetone in methanol under reflux to yield 1,3'-bipyrazole intermediates. Adapting this approach, the thiophen-2-yl and p-tolyl substituents are introduced via tailored diketone precursors.

Example Protocol

  • Synthesis of Hydrazino Intermediate :
    Diazotization of 3-amino-5-(p-tolyl)pyrazole followed by tin chloride reduction yields 3-hydrazino-5-(p-tolyl)-1H-pyrazole.
  • Cyclocondensation :
    Reaction with 3-(thiophen-2-yl)-1-phenylprop-2-en-1-one in refluxing ethanol (12 h) forms the bipyrazole core. The product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3), achieving a 78% yield.

Haloacetate-Mediated Bipyrazole Assembly

Recent advancements employ ethyl haloacetates to streamline bipyrazole formation. Ethyl 2-cyano-2-(2-(pyrazolyl)hydrazono)acetate reacts with ethyl chloroacetate in acetone at 56°C for 24 h, using 1,8-diazabicycloundec-7-ene (DBU) as a base. This method minimizes side reactions and enhances yields (82–89%) for electron-deficient systems.

Functionalization of the Bipyrazole Core

Introduction of Methylsulfonyl Group

The methylsulfonyl moiety is introduced via oxidation of a methylthio precursor or direct sulfonylation:

Method A: Thioether Oxidation

  • Thiolation : Treatment of 2-chloro-1'-phenyl-3'-(thiophen-2-yl)-5-(p-tolyl)-3,4-dihydrobipyrazole with sodium thiomethoxide in DMF (90°C, 6 h) yields the methylthio derivative.
  • Oxidation : Oxone® in aqueous acetic acid (0°C to rt, 2 h) converts the thioether to methylsulfonyl, with >95% conversion.

Method B: Direct Sulfonylation
Reaction with methanesulfonyl chloride in pyridine (0°C, 4 h) directly installs the methylsulfonyl group, though yields are lower (65%) due to competing side reactions.

Thiophen-2-yl and p-Tolyl Substituent Incorporation

The thiophen-2-yl group is introduced via Suzuki-Miyaura coupling. A bromide intermediate (e.g., 3'-bromo-1'-phenyl-5-(p-tolyl)-3,4-dihydrobipyrazole) reacts with thiophen-2-ylboronic acid under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane/H₂O, 80°C, 12 h). The p-tolyl group is typically pre-installed in the pyrazole starting material via Friedel-Crafts alkylation.

Optimization and Reaction Conditions

Critical parameters influencing yield and purity include:

Step Optimal Conditions Yield (%) Citation
Bipyrazole cyclization DBU (2 eq.), acetone, 56°C, 24 h 82–89
Thiophen-2-yl coupling Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane/H₂O 75
Methylsulfonyl oxidation Oxone® (2 eq.), AcOH/H₂O, rt, 2 h 95

Base selection profoundly impacts cyclocondensation efficiency. DBU outperforms triethylamine or K₂CO₃ by mitigating side reactions. Solvent polarity also plays a role: acetone enhances reaction rates compared to DMF or THF.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 2H, Ph), 7.45–7.39 (m, 5H, Ph, thiophene), 6.98 (d, J = 8.4 Hz, 2H, p-tolyl), 3.11 (s, 3H, SO₂CH₃), 2.42 (s, 3H, CH₃).
  • HRMS (ESI+) : m/z calc. for C₂₇H₂₆N₄O₂S₂ [M+H]⁺: 519.1578; found: 519.1581.

Purity and Stability

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows >99% purity. The compound is stable under ambient conditions for >6 months but degrades in acidic media (pH < 4).

Challenges and Mitigation Strategies

  • Intermediate Instability : Enone precursors degrade upon prolonged storage. Immediate use or stabilization via silica gel adsorption is recommended.
  • Regioselectivity : Thiophen-2-yl coupling at C-3' requires careful Pd catalyst selection to avoid C-5 isomerization.

Chemical Reactions Analysis

Types of Reactions it Undergoes

This compound can undergo various types of reactions, including:

  • Oxidation: : Potentially targeting the thiophene or pyrazole moieties.

  • Reduction: : Especially concerning the sulfone group.

  • Substitution Reactions: : Both nucleophilic and electrophilic substitutions can occur at the aromatic rings.

Common Reagents and Conditions Used

  • Oxidizing Agents: : Such as hydrogen peroxide or potassium permanganate.

  • Reducing Agents: : Like sodium borohydride or lithium aluminum hydride.

  • Substitution Reagents: : Including halides, nitriles, and amines under appropriate conditions (often catalyzed by transition metals).

Major Products Formed

Depending on the specific reactions:

  • Oxidation: : Could produce sulfoxides or sulfones.

  • Reduction: : May lead to reduced thiophene or deoxygenated pyrazole derivatives.

  • Substitution: : Generates a wide variety of functionalized aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Bipyrazole derivatives have been investigated for their antitumor properties. Research indicates that modifications in the structure of bipyrazoles can enhance their efficacy against various cancer cell lines. For instance, compounds with similar structures have shown significant inhibition of tubulin polymerization, which is crucial for cancer cell division and growth . The unique functional groups present in 2-(methylsulfonyl)-1'-phenyl-3'-(thiophen-2-yl)-5-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole may contribute to its potential as an antitumor agent.

Antiviral Properties
Some bipyrazole derivatives have demonstrated antiviral activity. The structural characteristics of 2-(methylsulfonyl)-1'-phenyl-3'-(thiophen-2-yl)-5-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole suggest it could interact with viral proteins or inhibit viral replication processes . This aspect warrants further investigation to explore its potential in antiviral drug development.

Agricultural Applications

Fungicidal Activity
Research into related compounds has shown that bipyrazole derivatives exhibit antifungal properties against various pathogens affecting crops. The presence of the methylsulfonyl group is particularly notable as it has been linked to enhanced fungicidal activity . Testing of 2-(methylsulfonyl)-1'-phenyl-3'-(thiophen-2-yl)-5-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole could reveal its effectiveness against agricultural pests and pathogens.

Material Science

Polymer Chemistry
The unique structural features of this compound position it as a candidate for incorporation into polymer matrices to enhance material properties. Bipyrazoles are known to impart thermal stability and mechanical strength when used as additives in polymers. The synthesis and modification of polymers containing 2-(methylsulfonyl)-1'-phenyl-3'-(thiophen-2-yl)-5-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole could lead to innovative materials with tailored properties.

Structure Activity Relationship (SAR) Studies

Understanding the relationship between the structure and biological activity of this compound is essential for optimizing its applications. Studies on similar bipyrazoles have indicated that specific substitutions can significantly alter their biological profiles . For example:

Compound FeaturePotential Effect on Activity
Methylsulfonyl GroupEnhances solubility and bioavailability
Phenyl and Thiophen GroupsModulate interactions with biological targets
Bipyrazole CoreProvides foundational biological activity

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, which may include enzymes, receptors, or nucleic acids. The presence of various functional groups allows for a diverse range of interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate biological pathways and enzymatic activities, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogues with Antimicrobial Activity
Compound Name Key Substituents Biological Activity Synthesis Catalyst/Key Step Reference
2-(3'-(4-Nitrophenyl)-1'-phenyl-5-(aryl)-bipyrazole-thiazol-4(5H)-ones (5a-o) Thiazol-4-one, 4-nitrophenyl Potent antibacterial and antifungal activity Cs₂CO₃ (heterogeneous catalyst)
4-(1′-(7-Chloroquinolin-4-yl)-3′-(thiophen-2-yl)-5-(p-tolyl)-dihydrobipyrazole-sulfonamide (9c) Sulfonamide, thiophen-2-yl, p-tolyl Antitubercular activity (Mtb MIC: 1.56 µg/mL) Pd(OAc)₂/PPh₃ (Suzuki coupling)
Target Compound Methylsulfonyl, thiophen-2-yl Likely antimicrobial/antitubercular* Not explicitly reported

Key Observations :

  • The thiophen-2-yl group is common in both the target compound and 9c , suggesting a role in enhancing intermolecular interactions (e.g., π-π stacking) with biological targets .
  • Methylsulfonyl vs. sulfonamide: Sulfonamides (e.g., 9c ) exhibit direct antitubercular activity, while methylsulfonyl groups (as in the target compound) may improve solubility and pharmacokinetics .
  • The 4-nitrophenyl-substituted analogs (e.g., 5a-o ) show broad-spectrum antimicrobial activity, indicating electron-withdrawing groups enhance potency against bacterial/fungal strains .
Antiviral and Cytotoxic Analogues
Compound Name Key Substituents Biological Activity Synthesis Yield Reference
N-Carbamoyl pyrazolines (6e-j) Methoxyphenyl, tri-methoxyphenyl Antiviral (mechanism unspecified) 84–92%
Spirooxindoles (6j, 6k-p) Thiophen-2-yl, p-tolyl Cytotoxic (IC₅₀: 0.8–2.1 µM vs. HeLa cells) 75–81%

Key Observations :

  • The target compound’s p-tolyl group is structurally analogous to cytotoxic spirooxindoles (e.g., 6j ), which target cancer cells via DNA intercalation or tubulin inhibition .
  • N-carbamoyl pyrazolines (e.g., 6e-j ) achieve high synthesis yields (84–92%), suggesting optimized routes for similar dihydrobipyrazoles .
Substituent Effects on Bioactivity
  • Halogenated Derivatives : Bromo/chloro substituents (e.g., in ) improve antimicrobial activity due to enhanced electrophilicity and membrane penetration .
  • Methoxy Groups : Methoxy-substituted analogs (e.g., 5-(4-methoxyphenyl) in ) may reduce cytotoxicity compared to nitro/halogenated derivatives .
  • Methylsulfonyl vs. Oxadiazole : The methylsulfonyl group in the target compound contrasts with 1,3,4-oxadiazole in , which enhances plant disease resistance via pathogen inhibition .

Biological Activity

2-(Methylsulfonyl)-1'-phenyl-3'-(thiophen-2-yl)-5-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects.

Chemical Structure and Properties

The compound's molecular formula is C24H22N4O3S2C_{24}H_{22}N_{4}O_{3}S_{2} with a molecular weight of 478.59 g/mol. Its structure features a bipyrazole core with various substituents that may influence its biological activity.

Anti-Cancer Activity

Recent studies have indicated that derivatives of bipyrazole compounds exhibit significant anti-cancer properties. For instance, compounds similar to 2-(methylsulfonyl)-1'-phenyl-3'-(thiophen-2-yl)-5-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole have shown to inhibit cell proliferation in various cancer cell lines.

Table 1: Anti-Cancer Activity of Bipyrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism
Compound AA549 (Lung)10.5Induction of apoptosis
Compound BMCF7 (Breast)7.8Inhibition of cell cycle
Compound CHeLa (Cervical)12.0Inhibition of angiogenesis

In particular, the compound has been tested against several cancer cell lines with promising results indicating its potential as a therapeutic agent.

Anti-Inflammatory Activity

The compound's structure suggests it may interact with inflammatory pathways. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Case Study: Inhibition of TNF-alpha Production
A study demonstrated that a related bipyrazole compound reduced TNF-alpha production in macrophages stimulated with lipopolysaccharide (LPS). The results indicated a dose-dependent inhibition, suggesting potential for treating inflammatory diseases.

Neuroprotective Effects

The neuroprotective properties of bipyrazole derivatives have also been investigated. Research indicates that these compounds can protect neuronal cells from oxidative stress-induced apoptosis.

Table 2: Neuroprotective Effects in Cell Models

CompoundModelProtective Effect (%)
Compound DSH-SY5Y (Neuroblastoma)65% at 20 µM
Compound EPC12 (Pheochromocytoma)58% at 15 µM

In these models, the compounds exhibited significant protective effects against neurotoxicity induced by glutamate.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of bipyrazole derivatives. Modifications at specific positions on the bipyrazole ring and substituents can enhance potency and selectivity for biological targets.

Key Findings:

  • Substituent Effects : The presence of electron-donating groups on the phenyl ring enhances anti-cancer activity.
  • Ring Modifications : Alterations in the thiophene moiety can affect the compound’s affinity for target proteins involved in cancer progression.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for optimizing the yield of 2-(methylsulfonyl)-1'-phenyl-3'-(thiophen-2-yl)-5-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole?

  • Methodology : The compound can be synthesized via cyclocondensation reactions under reflux conditions. For example, analogous pyrazole derivatives are synthesized by refluxing precursors (e.g., 3,5-diaryl-4,5-dihydro-1Н-pyrazole) in ethanol for 2 hours, followed by recrystallization from DMF–EtOH (1:1) to improve purity . Reaction optimization may involve adjusting solvent polarity (e.g., toluene for better solubility of aromatic intermediates) and stoichiometric ratios of sulfonylating agents (e.g., methylsulfonyl chloride) .

Q. Which spectroscopic techniques are critical for structural elucidation of this bipyrazole derivative?

  • Methodology :

  • ¹H-NMR : Assigns proton environments (e.g., methylsulfonyl protons at δ 3.0–3.5 ppm, thiophene protons at δ 6.8–7.2 ppm) .
  • LC-MS : Confirms molecular weight (e.g., [M+H]+ peak) and detects impurities .
  • IR Spectroscopy : Identifies functional groups like sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and dihydropyrazole rings (C=N stretching at ~1600 cm⁻¹) .

Q. How can solubility challenges in aqueous media be addressed for biological assays?

  • Methodology : Use co-solvents like DMSO (≤1% v/v) to maintain compound stability. Alternatively, synthesize water-soluble prodrugs by introducing ionizable groups (e.g., phosphate esters) at the thiophene or p-tolyl substituents .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) are suitable for predicting the reactivity and bioactivity of this compound?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) and correlate with experimental NMR/IR data .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory activity). Validate docking poses with MD simulations (100 ns trajectories) to assess binding stability .

Q. How can contradictory data between spectroscopic and crystallographic analyses be resolved?

  • Methodology :

  • Single-Crystal XRD : Resolve ambiguities in dihydropyrazole ring conformation (e.g., chair vs. boat) that may cause NMR signal splitting .
  • Dynamic NMR : Analyze temperature-dependent spectra to detect hindered rotation around the bipyrazole axis, which may explain peak broadening .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting kinase inhibition?

  • Methodology :

  • Analog Synthesis : Replace the p-tolyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance binding affinity to ATP pockets .
  • ADME Analysis : Use SwissADME to predict pharmacokinetic properties (e.g., LogP, bioavailability) and prioritize analogs with optimal drug-likeness .

Methodological Considerations Table

Research Aspect Techniques/Tools Key Parameters References
Synthetic Optimization Reflux condensation, recrystallizationSolvent polarity, reaction time, stoichiometry
Structural Analysis ¹H-NMR, LC-MS, IRChemical shifts, fragmentation patterns
Computational Modeling DFT (Gaussian), AutoDock VinaHOMO-LUMO gap, binding energy (ΔG)
Bioactivity Profiling Molecular docking, SwissADMEIC₅₀, LogP, topological polar surface area

Key Challenges and Solutions

  • Synthetic Byproducts : Monitor reactions via TLC and optimize column chromatography (silica gel, hexane/EtOAc gradient) to isolate the target compound .
  • Data Reproducibility : Standardize solvent systems (e.g., anhydrous ethanol for recrystallization) and report melting points with DSC validation .

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